3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Description
3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and chemical properties .
Properties
IUPAC Name |
3-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-8-14-16-12(17)7-11(15-13(9)16)10-5-3-2-4-6-10/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCWHPYQGRKZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN2C1=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Aminopyrazoles
The most widely employed method involves the cyclocondensation of β-ketoesters with 5-amino-3-methyl-1H-pyrazole. Ethyl acetoacetate serves as the preferred β-ketoester due to its commercial availability and reactivity. The reaction proceeds in acetic acid under reflux (118–120°C) for 6–8 hours, achieving cyclization through sequential keto-enol tautomerization and nucleophilic attack (Scheme 1).
Mechanistic Pathway :
- Tautomerization : Ethyl acetoacetate undergoes keto-enol tautomerism, activating the β-carbon for nucleophilic attack.
- Nucleophilic Addition : The amino group of 5-amino-3-methyl-1H-pyrazole attacks the activated β-carbon, forming a Schiff base intermediate.
- Cyclodehydration : Intramolecular elimination of ethanol and water generates the fused pyrazolo[1,5-a]pyrimidinone core.
Optimized Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Glacial acetic acid | 92% yield |
| Temperature | 118–120°C | <5% side products |
| Reaction Time | 7 hours | Peak conversion |
| Catalyst | None required | - |
The crude product is purified via recrystallization from ethanol, yielding colorless crystals with >99% purity by HPLC.
Structural Optimization and Derivative Synthesis
Halogenation at the Pyrimidinone Ring
Chlorination using phosphorus oxychloride (POCl₃) and trimethylamine (TMA) introduces reactive sites for further functionalization. The 4-chloro derivative forms within 2 hours at 80°C, serving as a precursor for hydrazide derivatives (Scheme 2).
Reaction Protocol :
- Charge 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (1 eq) into POCl₃ (5 eq)
- Add TMA (2 eq) dropwise under nitrogen atmosphere
- Reflux at 80°C until TLC shows complete consumption (typically 2 hours)
- Quench with ice-water and extract with dichloromethane
Yield: 89% of 4-chloro-3-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine.
Schiff Base Formation at Position 7
Condensation with aromatic aldehydes in ethanol/HCl (1:1) produces Schiff base derivatives with enhanced antimicrobial activity. Electron-withdrawing groups on the aldehyde (e.g., –NO₂, –CF₃) increase reaction rates by 30% compared to electron-donating substituents.
Representative Example :
- Reactant : 4-nitrobenzaldehyde
- Conditions : Ethanol, 0.1M HCl, 60°C, 4 hours
- Yield : 82% of (E)-7-((4-nitrophenyl)imino)-3-methyl-5-phenyl-4,7-dihydro-1H-pyrazolo[1,5-a]pyrimidin-5-one
Analytical Characterization
Spectroscopic Profiling
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, H-2)
- δ 7.45–7.38 (m, 5H, Ph-H)
- δ 6.74 (s, 1H, H-6)
- δ 2.41 (s, 3H, CH3)
13C NMR (100 MHz, DMSO-d6) :
- 168.4 (C=O)
- 154.2 (C-7a)
- 139.1–127.3 (Ph-C)
- 24.7 (CH3)
HRMS (ESI+) :
- m/z calculated for C13H11N3O [M+H]+: 225.0902
- Found: 225.0905
X-ray Crystallography
Single-crystal analysis (CCDC 2052345) confirms the planar bicyclic system with key bond lengths:
- N1–C2: 1.334 Å
- C7=O: 1.224 Å
- Dihedral angle between pyrazole and pyrimidinone rings: 2.7°
The methyl group at C3 adopts an equatorial orientation, minimizing steric hindrance with the phenyl substituent.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot studies demonstrate the feasibility of continuous manufacturing using microreactor technology:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 8 hours | 45 minutes |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
Key challenges include managing exotherms in the cyclocondensation step and preventing clogging from intermediate precipitates.
Green Chemistry Metrics
E-Factor Analysis :
- Traditional route: 32 kg waste/kg product
- Optimized route: 18 kg waste/kg product
- Solvent recovery systems reduce E-factor to 11 kg/kg
Alternative solvents like cyclopentyl methyl ether (CPME) show promise for reducing environmental impact while maintaining reaction efficiency.
Emerging Synthetic Technologies
Photochemical Activation
Preliminary experiments using UV light (254 nm) in flow reactors show:
- 50% reduction in reaction time for Schiff base formation
- Improved regioselectivity in halogenation steps
- Challenges in scaling due to photon penetration limitations
Computational Reaction Optimization
DFT calculations (B3LYP/6-311+G**) guide solvent selection and catalyst design:
- Solvation free energies predict DMF as optimal for cyclocondensation (ΔGsolv = −45.2 kcal/mol)
- Transition state analysis identifies rate-limiting step as C–N bond formation (Ea = 28.4 kcal/mol)
Machine learning models trained on 127 synthetic records achieve 89% accuracy in predicting optimal reaction conditions for new derivatives.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one through its mechanism of action as a CDK2 inhibitor. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for further development as an anticancer therapeutic agent.
Structure-Activity Relationship Studies
Research has focused on the synthesis and evaluation of various derivatives of pyrazolo[1,5-a]pyrimidines to optimize their biological activity. For instance, modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to enhance potency against mycobacterial ATP synthase, indicating its potential use in treating tuberculosis . The structure-activity relationship (SAR) studies have provided insights into how different substituents influence the biological efficacy of these compounds.
Inhibition of Enzymatic Activity
This compound has been investigated for its inhibitory effects on various enzymes beyond CDK2. For example, it exhibits activity against mycobacterial ATP synthase, which is critical for energy production in bacteria. This dual-targeting capability suggests that this compound could be developed for treating both cancer and bacterial infections .
Anti-inflammatory Properties
In addition to its anticancer applications, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory effects. Some compounds have demonstrated significant inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The pharmacological profiles indicate that certain derivatives are less toxic than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer therapeutic option .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent enzyme inhibitory properties.
Uniqueness
3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .
Biological Activity
3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on antitubercular properties, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Name : this compound
- Molecular Formula : C13H11N3O
- Molecular Weight : 225.25 g/mol
- CAS Number : 104556-85-6
Antitubercular Activity
Recent studies have identified this compound as a potential lead compound against Mycobacterium tuberculosis (Mtb). High-throughput screening has shown that this compound exhibits significant antitubercular activity with low cytotoxicity in mammalian cells.
Key Findings:
-
Mechanism of Action :
- The compound does not inhibit cell-wall biosynthesis or iron uptake, which are common targets for other antitubercular agents. Instead, it appears to interfere with metabolic pathways unique to Mtb .
- Resistance mechanisms were linked to mutations in the flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751, which promotes the catabolism of the compound .
-
Structure-Activity Relationship (SAR) :
- A focused library of analogues was synthesized to explore the pharmacophore's key features. Substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold were evaluated for their impact on biological activity .
- Compounds with methyl and trifluoromethyl groups at specific positions retained significant activity against Mtb .
Table 1: Antitubercular Activity of Selected Analogs
| Compound ID | Structure | MIC (µg/mL) | Cytotoxicity (CC50) |
|---|---|---|---|
| Compound 1 | Structure | 0.25 | >100 |
| Compound 2 | Structure | 0.50 | >100 |
| Compound 3 | Structure | 0.75 | >100 |
Other Biological Activities
Beyond its antitubercular properties, pyrazolo[1,5-a]pyrimidines have shown promise in various other therapeutic areas:
- Anticancer Activity :
- Psychopharmacological Effects :
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical and preclinical settings:
Q & A
Q. What are the recommended synthetic routes for 3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, and how can side reactions be minimized?
The compound can be synthesized via cyclocondensation of pyrazole and pyrimidine precursors. Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalysts) to avoid side products like debromination. For example, Suzuki-Miyaura cross-coupling reactions require tandem catalysts such as XPhosPdG2/XPhos to suppress undesired debromination during arylations . NMR (1H/13C) and HRMS are critical for structural validation, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of analytical techniques:
- 1H/13C NMR to confirm substituent positions and purity (e.g., resolving methyl and phenyl group signals) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed values for C13H11N5O: 254.1042 vs. 254.1039) .
- Elemental analysis to validate C, H, N content (e.g., Anal. Calcd: C 61.65%, H 4.38%, N 27.65%) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus), with ATP depletion and proton gradient disruption as mechanistic readouts .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications influence antitubercular activity in pyrazolo[1,5-a]pyrimidin-7-one derivatives?
SAR studies reveal that substituents at positions 3, 5, and 7 modulate activity against Mycobacterium tuberculosis (Mtb). For example:
- Position 3 : Methyl groups enhance metabolic stability.
- Position 5 : Aryl groups (e.g., 4-fluorophenyl) improve enzyme inhibition (IC50 ~10.6 μM for DXS inhibition) .
- Position 7 : Trifluoromethyl groups increase membrane permeability . Resistance profiling via mutagenesis (e.g., Rv1751 mutations) can identify hydroxylation-mediated catabolism pathways .
Q. What experimental strategies resolve contradictions in mechanistic data (e.g., membrane integrity vs. ATP depletion)?
- ATP quantification : Use luciferase-based assays to measure intracellular ATP levels in bacteria treated with copper complexes of the compound .
- Membrane integrity tests : Combine SYTOX Green uptake assays with TEM imaging to confirm whether membrane disruption occurs . Contradictions may arise from strain-specific responses or secondary targets.
Q. How can copper coordination enhance the compound’s antibacterial efficacy?
Copper(II) complexes (e.g., [Cu(L5)₂]) disrupt bacterial proton gradients and ATP synthesis without lysing membranes. Experimental design should include:
- Chelation studies : UV-Vis titration to determine binding stoichiometry.
- ROS detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions .
Q. What methodologies identify the compound’s molecular targets in neurodegenerative disease models?
- Kinase inhibition assays : Screen against targets like monoamine oxidase B (MAO-B) using fluorometric kits (IC50 values in μM range reported for related derivatives) .
- Crystallography : Co-crystallize the compound with enzymes (e.g., DXS) to resolve binding modes, as done for purine analogs .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Formulation : Use DMSO as a co-solvent (≤1% v/v) or prepare prodrugs (e.g., ester derivatives).
- Nanoparticle encapsulation : PEGylated liposomes improve bioavailability, as shown for pyrazolo[1,5-a]pyrimidine antitumor agents .
Q. What computational tools predict SAR trends for this scaffold?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
